N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921800-76-2
VCID: VC11946338
InChI: InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C
Molecular Formula: C14H14ClN3O2S
Molecular Weight: 323.8 g/mol

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

CAS No.: 921800-76-2

Cat. No.: VC11946338

Molecular Formula: C14H14ClN3O2S

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide - 921800-76-2

Specification

CAS No. 921800-76-2
Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8 g/mol
IUPAC Name 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19)
Standard InChI Key TYSGJYFUOBSWHD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide features a thiazole ring substituted at the 4-position with an acetamido group and at the 2-position with a chloro-methylphenylacetamide chain. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to the compound’s electronic properties and biological activity. The chloro-methylphenyl group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
CAS Number921800-76-2
Molecular FormulaC₁₄H₁₄ClN₃O₂S
Molecular Weight323.8 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectroscopic Characterization

Structural validation of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide relies on spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of acetamide) and 1540 cm⁻¹ (C-N stretch of thiazole) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.45 (s, 2H, CH₂), 7.25–7.45 (m, 3H, aromatic), 10.2 (s, 1H, NH).

    • ¹³C NMR: δ 170.5 (C=O), 165.3 (thiazole C-2), 140.1–125.3 (aromatic carbons) .

  • Mass Spectrometry (MS): ESI-MS m/z 324.1 [M+H]⁺ correlates with the molecular formula.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence:

  • Formation of 3-Chloro-2-Methylphenylthiourea: Reacting 3-chloro-2-methylaniline with ammonium thiocyanate in HCl yields the thiourea intermediate.

  • Thiazole Ring Construction: A Hantzsch thiazole synthesis cyclizes the thiourea with α-haloacetamide derivatives.

  • Acetylation: Introducing the acetamido group via reaction with acetic anhydride completes the structure .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Thiourea FormationHCl, 0–5°C, 4 h78
CyclizationEthanol, reflux, 8 h65
AcetylationAc₂O, RT, 2 h82

Reaction Mechanisms

  • Thiazole Formation: The Hantzsch reaction proceeds through nucleophilic attack of the thiourea’s sulfur on the α-carbon of bromoacetamide, followed by cyclodehydration.

  • Acetylation: The primary amine on the thiazole reacts with acetic anhydride, forming a stable acetamide via nucleophilic acyl substitution .

Structural and Crystallographic Insights

X-ray Diffraction Analysis

While crystallographic data for N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide remains unpublished, analogous structures (e.g., 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal:

  • Dihedral Angles: 83.5° between phenyl and thiazole planes.

  • Hydrogen Bonding: N–H⋯N interactions form inversion dimers, stabilizing the crystal lattice .

Table 3: Comparative Structural Data

CompoundDihedral Angle (°)Crystal System
Analogous thiazole-acetamide derivative83.5Monoclinic
Sulfathiazole76.2Orthorhombic
PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistically, the thiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics .

Anticancer Activity

Screening against MCF-7 breast cancer cells revealed:

  • IC₅₀: 18.7 μM (72 h exposure).

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed via Western blot.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer properties suggest utility in:

  • Combination Therapies: Synergizing with fluoroquinolones or platinum-based chemotherapeutics.

  • Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

Agricultural Chemistry

Structural analogs in patents (e.g., WO2023213626A1) control plant pathogens, hinting at potential agrochemical applications .

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